molecular formula C17H14F3NO4S3 B2965755 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 2309797-84-8

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2965755
M. Wt: 449.48
InChI Key: FEUGBSFTEHCEOI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antiproliferative Activity

N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared as potential antiproliferative agents, showing high activity against breast cancer cell lines (MDA-MB-231, T-47D) and a neuroblastoma cell line (SK-N-MC) using MTT colorimetric assay. Some derivatives exhibited higher antiproliferative activity than doxorubicin against human leukemia and breast adenocarcinoma cells, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).

Anti-Inflammatory and Analgesic Applications

Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed significant anti-inflammatory and analgesic activities without causing tissue damage, making them promising therapeutic agents (Küçükgüzel et al., 2013).

Antibacterial and Enzymatic Inhibition

N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives displayed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacterial strains. They also showed good inhibition of the α-glucosidase enzyme, suggesting potential applications in treating diabetes or as antibacterial agents (Abbasi et al., 2016).

Pathological Pain Model Effects

3(5)-(Trifluoromethyl)pyrazolylbenzenesulfonamides derivatives were synthesized and tested on a pathological pain model in mice, demonstrating anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders. These findings suggest their potential use in treating arthritic pain, comparable to Celecoxib (Lobo et al., 2015).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on how well-studied the compound is. For a less well-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-13-3-1-2-4-16(13)28(23,24)21-9-12(22)15-6-5-14(27-15)11-7-8-26-10-11/h1-8,10,12,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUGBSFTEHCEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

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